molecular formula C5H11ClMg B076064 Neopentylmagnesium chloride CAS No. 13132-23-5

Neopentylmagnesium chloride

Cat. No.: B076064
CAS No.: 13132-23-5
M. Wt: 130.90 g/mol
InChI Key: BKUUBJVRXLTPMT-UHFFFAOYSA-M
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Description

Neopentylmagnesium chloride is an organomagnesium compound with the chemical formula (CH3)3CCH2MgCl. It is a Grignard reagent commonly used in organic synthesis for carbon-carbon bond formation. This compound is typically found as a colorless liquid or crystalline solid and is highly reactive, especially with water and oxygen .

Scientific Research Applications

Neopentylmagnesium chloride has a wide range of applications in scientific research:

Mechanism of Action

Neopentylmagnesium chloride, also known as 2,2-dimethylpropylmagnesium chloride, is an organomagnesium compound . This compound plays a significant role in various chemical reactions, particularly in organic synthesis .

Target of Action

This compound is primarily targeted towards carbon-based compounds in organic synthesis . It acts as a Grignard reagent, a class of reagents named after the French chemist François Auguste Victor Grignard .

Mode of Action

As a Grignard reagent, this compound is highly reactive. It can form carbon-carbon bonds, making it a valuable tool in the construction of new carbon frameworks . This reagent is often used in reactions such as Grignard reactions and cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Grignard reaction . In this reaction, the Grignard reagent (this compound) reacts with a compound containing a polar bond (usually a carbonyl group) to form a new carbon-carbon bond .

Pharmacokinetics

It’s primarily used in laboratory settings for chemical reactions rather than in biological systems .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

This compound is sensitive to air and rapidly reacts with water and oxygen . Therefore, reactions involving this compound must be carried out under an inert atmosphere (like nitrogen or argon) and with anhydrous (water-free) conditions . The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Safety and Hazards

Neopentylmagnesium chloride is classified as a dangerous substance. It has the following hazard statements: H225 - Highly flammable liquid and vapor, H261 - In contact with water releases flammable gases, H314 - Causes severe skin burns and eye damage, H335 - May cause respiratory irritation, H336 - May cause drowsiness or dizziness, and H351 - Suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentylmagnesium chloride is usually prepared by the reaction of allyl magnesium chloride with anhydrous magnesium chloride in an inert solvent. The reaction is carried out under anhydrous conditions to prevent the highly reactive magnesium compound from reacting with moisture .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to maintain anhydrous conditions. The reaction is typically conducted in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Neopentylmagnesium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Neopentylmagnesium chloride is unique due to its bulky neopentyl group, which provides steric hindrance and affects the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in reactions where control over the steric environment is crucial .

Properties

IUPAC Name

magnesium;2-methanidyl-2-methylpropane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUUBJVRXLTPMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459333
Record name Neopentylmagnesium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13132-23-5
Record name Neopentylmagnesium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the bulky neopentyl group influence the reactivity of neopentylmagnesium chloride compared to other Grignard reagents?

A1: The steric bulk of the neopentyl group significantly hinders the reactivity of this compound. This is exemplified in its reduced participation in reduction reactions. [] For instance, while some Grignard reagents readily reduce diisopropyl ketone using their beta-hydrogens, this compound, lacking such hydrogens in a suitable position, exhibits negligible reduction activity. [] This highlights the crucial role of steric factors in governing the reactivity of Grignard reagents.

Q2: Can this compound be used to synthesize complex molecules?

A2: Yes, the steric properties of this compound can be leveraged for selective synthesis. [] For example, it reacts with [ReMe(NR)3] (R = 2,6-Me2C6H3) to selectively substitute halides without affecting the imido ligands, resulting in a novel mixed-alkyl rhenium complex. [] This selectivity makes it a valuable reagent for synthesizing structurally complex organometallic compounds.

Q3: Are there any examples of this compound being used to create bulky phosphine ligands?

A3: this compound serves as a crucial starting material for synthesizing bulky phosphine ligands, prized in organometallic chemistry for their steric properties. [, ] Reacting it with phosphorus trichloride (PCl3) yields tri(neopentyl)phosphine (TNpP), a bulky ligand known for its application in metal-catalyzed cross-coupling reactions. [] Similarly, reacting this compound with di-(1,1-dimethylethyl)chlorophosphine produces bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine (DTBNpP). [] This further exemplifies the utility of this Grignard reagent in creating sterically demanding phosphines.

Q4: Can you provide some spectroscopic data for this compound?

A4: While this compound is usually generated in situ and used directly, the related compound tri(neopentyl)phosphine (TNpP) [], derived from this compound, exhibits a characteristic 31P NMR chemical shift at -57 ppm (C6D6). [] This data aids in characterizing the final product and indirectly infers the successful formation of the Grignard reagent.

Q5: Are there any known safety concerns regarding the handling of this compound?

A5: Like all Grignard reagents, this compound is highly reactive towards air and moisture. [, ] It's typically prepared and handled under inert conditions using anhydrous solvents and techniques. The derived phosphine ligands, like DTBNpP, can be pyrophoric in their free form, further emphasizing the need for careful handling. []

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